molecular formula C8H5Cl2NO2S B13069270 7-Chloro-1H-indole-3-sulfonyl chloride

7-Chloro-1H-indole-3-sulfonyl chloride

Katalognummer: B13069270
Molekulargewicht: 250.10 g/mol
InChI-Schlüssel: PARUUHDMCMSOJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-1H-indole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClNO2S It is a derivative of indole, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-indole-3-sulfonyl chloride typically involves the chlorination of 1H-indole-3-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7th position of the indole ring. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using advanced chemical reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane).

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

    Oxidation and Reduction Reactions: Various oxidized and reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

7-Chloro-1H-indole-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for modifying biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 7-Chloro-1H-indole-3-sulfonyl chloride involves its ability to react with nucleophiles and form covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including proteins, enzymes, and nucleic acids, leading to modifications that affect their function and activity.

Vergleich Mit ähnlichen Verbindungen

    1H-Indole-3-sulfonyl chloride: Similar in structure but lacks the chlorine atom at the 7th position.

    7-Fluoro-1H-indole-3-sulfonyl chloride: Similar structure with a fluorine atom instead of chlorine at the 7th position.

    1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure with a methyl group at the nitrogen atom.

Uniqueness: 7-Chloro-1H-indole-3-sulfonyl chloride is unique due to the presence of the chlorine atom at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C8H5Cl2NO2S

Molekulargewicht

250.10 g/mol

IUPAC-Name

7-chloro-1H-indole-3-sulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO2S/c9-6-3-1-2-5-7(14(10,12)13)4-11-8(5)6/h1-4,11H

InChI-Schlüssel

PARUUHDMCMSOJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)NC=C2S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.